4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-20-14-6-9(15(18)19)3-5-13(14)21-8-10-2-4-11(16)7-12(10)17/h2-7H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDYMQROKRTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215899 | |
| Record name | 4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113457-31-1 | |
| Record name | 4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113457-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-methoxybenzoic acid.
Etherification: The 2,4-dichlorophenol undergoes etherification with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-[(2,4-Dichlorophenyl)methoxy]-3-formylbenzoic acid, while reduction could produce 4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzyl alcohol.
Scientific Research Applications
4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxybenzoic Acid
- Structure : Differs by an ethoxy group (-OCH₂CH₃) instead of methoxy (-OCH₃) at position 3.
- Molecular Formula : C₁₆H₁₄Cl₂O₄; Molecular Weight : 341.19 g/mol .
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic Acid
- Structure : Chlorine substituent at position 3 and methoxy at position 5; benzyloxy group derived from 2-chlorophenyl.
- Molecular Formula : C₁₅H₁₂Cl₂O₄; Molecular Weight : 327.16 g/mol .
- Key Difference : The altered substitution pattern may affect steric interactions with target proteins, influencing binding affinity.
3-(4-[(2,4-Dichlorobenzyl)oxy]phenyl)acrylic Acid
Functional Group Replacements
Oxadiazole Derivatives
- Example: 4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19i) . Structure: Oxadiazole ring replaces the benzyloxy group; thioether linkage to butanoic acid. Molecular Formula: C₁₉H₂₀ClN₂O₄S; Molecular Weight: 415.89 g/mol. Activity: Potent Rho/MRTF inhibitors (IC₅₀ < 100 nM) due to oxadiazole’s electron-withdrawing effects and sulfur’s nucleophilicity.
Triazole and Thiazolidinone Derivatives
- Example: 4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid . Structure: Thiazolidinone ring conjugated with benzoic acid. Molecular Formula: C₁₈H₁₇N₂O₃S; Molecular Weight: 341.40 g/mol.
Pharmacological Combinations
Biological Activity
4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₂Cl₂O₄
- Molecular Weight : Approximately 327.16 g/mol
The presence of the dichlorophenyl group and methoxy groups contributes to its unique chemical properties and potential applications in various biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting a broad-spectrum activity similar to other dichlorobenzyl compounds.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activities. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Data Table: Biological Activity Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme inhibition | Potential inhibition of key metabolic enzymes |
Case Studies and Research Findings
-
Antiglycation Activity Study :
A study investigating the antiglycation properties of related compounds found varying degrees of activity against protein glycation. Compounds structurally similar to this compound demonstrated IC50 values indicating significant potential for drug development aimed at diabetic complications . -
Molecular Docking Studies :
Molecular docking studies have suggested that the compound can effectively interact with target proteins involved in survival signaling pathways in cancer cells. This interaction may lead to apoptosis in malignant cells, indicating a potential role in cancer therapy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid?
The synthesis typically involves multi-step protocols, including aryl ether formation and ester hydrolysis . Key steps include:
- Coupling reactions : Reacting 2,4-dichlorobenzyl bromide with 3-methoxy-4-hydroxybenzoic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
- Characterization : Confirm structure via H/C NMR (e.g., δ 3.86 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H NMR (DMSO-d₆) resolves methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.9–7.6 ppm). C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
- FTIR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O-C ether linkage) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typical) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?
Contradictions often arise from assay variability or dose-dependent effects . Methodological strategies include:
- Orthogonal assays : Compare MIC (minimum inhibitory concentration) in bacterial models with COX-2 inhibition assays to distinguish antimicrobial vs. anti-inflammatory activity .
- Dose-response curves : Establish EC₅₀ values across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Control for metabolite interference : Use LC-MS to verify compound stability in biological matrices .
Q. What molecular mechanisms underlie its potential therapeutic effects?
- Enzyme inhibition : The dichlorophenyl and methoxy groups may sterically hinder active sites of enzymes like COX-2 or tyrosine kinases . Molecular docking studies (e.g., AutoDock Vina) suggest strong binding affinity (ΔG < -8 kcal/mol) to COX-2’s hydrophobic pocket .
- Receptor modulation : In vitro assays (e.g., radioligand binding) show partial agonism at PPARγ receptors, implicating metabolic regulation pathways .
Q. How should stability studies be designed to evaluate degradation under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzoic acid derivatives) .
- pH-dependent solubility : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to predict oral bioavailability .
Methodological Considerations for Experimental Design
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency in aryl ether formation (yield increase from 60% to >85%) .
- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during ester hydrolysis .
Q. How can researchers validate target engagement in cellular models?
- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins in lysates .
- Knockdown/knockout models : CRISPR-Cas9 gene editing (e.g., PPARγ KO) to confirm mechanism-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
